molecular formula C16H14N2OS B10844081 4-Benzyloxybenzo[b]thiophene-2-carboxamidine

4-Benzyloxybenzo[b]thiophene-2-carboxamidine

Cat. No.: B10844081
M. Wt: 282.4 g/mol
InChI Key: BMADCBRXHDOABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxybenzo[b]thiophene-2-carboxamidine is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxybenzo[b]thiophene-2-carboxamidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxybenzo[b]thiophene-2-carboxamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxamidine group to other functional groups such as amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

4-Benzyloxybenzo[b]thiophene-2-carboxamidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Benzyloxybenzo[b]thiophene-2-carboxamidine involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like trypsin-1 and urokinase-type plasminogen activator . The compound may exert its effects by binding to these enzymes and modulating their activity, thereby affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxybenzo[b]thiophene-2-carboxamidine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties compared to other benzothiophene derivatives.

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-phenylmethoxy-1-benzothiophene-2-carboximidamide

InChI

InChI=1S/C16H14N2OS/c17-16(18)15-9-12-13(7-4-8-14(12)20-15)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H3,17,18)

InChI Key

BMADCBRXHDOABZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=C(SC3=CC=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.